molecular formula C5H6N2O4 B1349200 D-Hydroorotic acid CAS No. 5988-53-4

D-Hydroorotic acid

Cat. No. B1349200
CAS RN: 5988-53-4
M. Wt: 158.11 g/mol
InChI Key: UFIVEPVSAGBUSI-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Hydroorotic acid is not directly discussed in the provided papers. However, the papers do mention compounds and methods that are relevant to the broader context of hydroxy acids and their derivatives. For instance, 5-hydroxyorotic acid is a derivative of orotic acid, which is structurally related to hydroorotic acid . Additionally, the production of D-lactic acid from agricultural residues by Sporolactobacillus inulinus is mentioned, which is relevant due to the stereochemistry involved in the D-configuration of organic acids .

Synthesis Analysis

The synthesis of related compounds involves the use of chiral templates and controlled reactions. For example, the synthesis of 3-hydroxypipecolic acid, a cyclic alpha-amino acid, utilizes D-serine as a chiral template, indicating the importance of stereochemistry in the synthesis of such compounds . This could be analogous to the synthesis of D-hydroorotic acid, where chiral control is crucial.

Molecular Structure Analysis

The molecular structure of compounds similar to D-hydroorotic acid can be complex. The first metal complex of 5-hydroxyorotic acid is discussed, which involves an octahedral anion that self-assembles through hydrogen bonds to form a 2D anionic framework . This suggests that D-hydroorotic acid could also form complex structures with metals, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Chemical reactions involving hydroxy acids often require specific conditions for selectivity. The synthesis of cis- and trans-3-hydroxypipecolic acids involves chelation-controlled reactions, which are crucial for achieving the desired stereochemistry . This indicates that the chemical reactions involving D-hydroorotic acid would also need to be carefully controlled for selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxy acids and their derivatives can be influenced by their interactions with other molecules. For example, the structure of D2O molecules in liquid water is similar to that in the vapor phase, and the existence of D3O+ ions in concentrated DCl is established, which are hydrogen bonded to water molecules . This suggests that the physical and chemical properties of D-hydroorotic acid in solution could be influenced by its interactions with water and other ions.

Relevant Case Studies

The paper discussing the impact of hydrolysis methods on the utilization of agricultural residues for D-lactic acid production by Sporolactobacillus inulinus provides a case study where the stereochemistry of the acid is important for the production of biopolymers . Although not a direct case study on D-hydroorotic acid, it demonstrates the relevance of the D-configuration in industrial applications.

Scientific Research Applications

Fluorescent Polymeric Hydrogels

A study by Li et al. (2019) discusses the development of highly fluorescent polymeric hydrogels using naphthalimide fluorophores. These hydrogels, prepared by copolymerization of naphthalimide-containing monomers, exhibit intense emission due to the anchoring and diluting effect of protonated naphthalimide moieties. Their pH-sensitive emission behavior makes them suitable for applications in biological imaging, sensing, and information storage.

D-Lactic Acid Production

Several studies focus on the production of d-lactic acid using various methods. Bai et al. (2016) Bai et al., 2016 and Li et al. (2013) explored the use of Sporolactobacillus inulinus strains for d-lactic acid production using agricultural wastes like cottonseed meal and corncob residues. These studies highlight the potential of using low-cost, renewable resources for industrial-scale production of d-lactic acid, a key component for biobased polymers.

Dental Fluorosis Treatment

Kumar et al. (2019) Kumar et al., 2019 studied the clinical efficacy of hydrochloric and phosphoric acids in the microabrasion technique for treating dental fluorosis. This study reveals the effectiveness of these acids in improving appearance and stain removal for different severities of dental fluorosis, providing insight into dental treatment methods.

NADP+-Preferring D-Lactate Dehydrogenase

Zhu et al. (2015) Zhu et al., 2015 investigated a d-lactate dehydrogenase from Sporolactobacillus inulinus that efficiently uses NADPH as a coenzyme. This enzyme's properties could be crucial for understanding catalytic mechanisms and developing enzymatic systems for regenerating phosphorylated cofactors, which are significant for various biotechnological applications.

Carbohydrate Analysis in Peat Bogs

Younes and Grasset (2020) Younes and Grasset, 2020 conducted a study comparing conventional chemical and thermochemical degradation techniques with the DFRC method for carbohydratecharacterization in peat bogs. Their research provides insights into the origins and degradation rates of carbohydrates in these environments, highlighting the importance of advanced analytical methods in geosciences.

Rational Design of Fluorescein-Based Fluorescence Probes

Tanaka et al. (2001) Tanaka et al., 2001 explored the development of fluorescein-based fluorescence probes. Their work involves synthesizing various fluorescein derivatives to understand the factors controlling their fluorescence properties. This research aids in designing functional fluorescence probes for detecting specific biomolecules in biological systems.

Optically Pure D-Lactic Acid Production from Renewable Feedstocks

Tadi et al. (2017) Tadi et al., 2017 optimized the production of optically pure d-lactic acid using cost-effective production mediums like Palmyra palm jaggery and whey protein hydrolysate. Their approach significantly reduced the production cost of d-lactic acid, demonstrating the potential of using economically viable raw materials in industrial fermentation processes.

LysoSensor Yellow/Blue DND-160 for pH Sensing

DePedro and Urayama (2009) DePedro and Urayama, 2009 investigated the use of LysoSensor Yellow/Blue DND-160 for sensing acidic pH under high hydrostatic pressures. This study shows that DND-160 can be a useful probe for acidic pH in various biological processes, even under conditions of elevated pressure.

Safety And Hazards

D-Hydroorotic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, and ensure adequate ventilation .

properties

IUPAC Name

(4R)-2,6-dioxo-1,3-diazinane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIVEPVSAGBUSI-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935112
Record name D-4,5-Dihydroorotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Hydroorotic acid

CAS RN

5988-53-4
Record name Hydroorotic acid, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005988534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-4,5-Dihydroorotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, (4R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROOROTIC ACID, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXS4GY9Q24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Hydroorotic acid
Reactant of Route 2
D-Hydroorotic acid
Reactant of Route 3
Reactant of Route 3
D-Hydroorotic acid
Reactant of Route 4
D-Hydroorotic acid
Reactant of Route 5
D-Hydroorotic acid
Reactant of Route 6
D-Hydroorotic acid

Citations

For This Compound
3
Citations
F Ianni, A Carotti, M Marinozzi, G Marcelli… - Analytica Chimica …, 2015 - Elsevier
… Being impossible for us to procure d-hydroorotic acid as the starting material for the preparation of the two missing isomers, we reacted dl-hydroorotic acid (dl-2) with l-4 and d-4, …
Number of citations: 33 www.sciencedirect.com
G Jiang, J Stalewski, R Galyean, J Dykert… - Journal of medicinal …, 2001 - ACS Publications
A series of antagonists of gonadotropin-releasing hormone (GnRH) of the general formula Ac-d2Nal-d4Cpa-d3Pal-Ser-4Aph/4Amf(P)-d4Aph/d4Amf(Q)-Leu-ILys-Pro-dAla-NH 2 was …
Number of citations: 141 pubs.acs.org
AJ Rice, L Truong, ME Johnson, H Lee - Analytical biochemistry, 2013 - Elsevier
… falciparum and three DHO analogs against BaDHOase determined by colorimetric assay: (1) FOA (5-fluoroorotate); (2) AOA (5-aminoorotate); (3) HO (d-hydroorotic acid); (4) CTU (5-…
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.